molecular formula C5H9Cl2N B2365148 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-25-4

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B2365148
CAS RN: 1886967-25-4
M. Wt: 154.03
InChI Key: MYSGDXVBKMKAST-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1886967-25-4 . It is also known as 3-Chloro-bicyclo[1.1.1]pent-1-ylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is C5H9Cl2N . The InChI code for this compound is 1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H .


Physical And Chemical Properties Analysis

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a solid at room temperature . It has a molecular weight of 154.04 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride plays a significant role in synthetic chemistry. It's a key building block in organic synthesis, particularly in the construction of bicyclo[1.1.1]pentan-1-amines. For example, Hughes et al. (2019) described a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating its utility in streamlining the synthesis of important building blocks in pharmaceuticals (Hughes et al., 2019). Additionally, Goh et al. (2014) developed a new route to bicyclo[1.1.1]pentan-1-amine, highlighting its potential as a versatile intermediate in medicinal chemistry (Goh et al., 2014).

Chemical Reactions and Transformations

The compound's reactivity has been extensively studied, showing its versatility in various chemical reactions. For instance, Della and Taylor (1991) investigated the metal-halogen exchange process in 1-halobicyclo[1.1.1]pentanes, revealing insights into the compound’s reactivity (Della & Taylor, 1991). Furthermore, Harmata et al. (2021) reported the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, demonstrating its applicability in creating complex molecular structures (Harmata et al., 2021).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies of 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride have contributed to a deeper understanding of its properties. Cox and Harmony (1970) conducted a detailed microwave spectrum analysis, providing essential data on its structural parameters (Cox & Harmony, 1970). Such studies are vital for the design and synthesis of novel compounds in medicinal chemistry.

Pharmacological and Medicinal Chemistry Applications

In medicinal chemistry, the compound is used as a building block for developing new pharmaceuticals. For example, the radical fluorination method described by Goh and Adsool (2015) for synthesizing 3-fluorobicyclo[1.1.1]pentan-1-amine underlines its potential in creating novel drug molecules (Goh & Adsool, 2015).

Safety and Hazards

This compound is classified under GHS07 and comes with a warning signal word . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGDXVBKMKAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

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